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AHR antagonist 2 -

AHR antagonist 2

Catalog Number: EVT-2681385
CAS Number:
Molecular Formula: C20H17F3N4O3
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of AHR antagonist 2 involves several key methods and technical details. The compound was identified through high-throughput screening of a chemical library, leading to the discovery of its competitive antagonistic properties against AHR. Specifically, the synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as pyrazole derivatives and aromatic amines.
  2. Reactions: The reaction sequence often involves coupling reactions, where the pyrazole moiety is coupled with an appropriate aromatic amine under specific conditions (e.g., using coupling agents like EDC or DCC).
  3. Purification: Post-reaction purification is generally performed using techniques such as column chromatography or recrystallization to obtain pure AHR antagonist 2.

The structure-activity relationship studies have indicated that modifications at specific positions on the pyrazole ring can significantly enhance the antagonistic potency against AHR .

Molecular Structure Analysis

The molecular structure of AHR antagonist 2 can be described in terms of its key components:

  • Core Structure: The compound features a pyrazole ring that is crucial for its interaction with the AHR.
  • Substituents: The presence of a tolyl group and a carboxylic acid moiety contributes to its binding affinity and selectivity towards the receptor.

Structural Data

  • Molecular Formula: C16H16N4O2
  • Molecular Weight: Approximately 296.32 g/mol
  • Key Functional Groups: Pyrazole ring, carboxylic acid, and aromatic amine.

The three-dimensional conformation of the molecule plays a critical role in its binding interactions with the AHR, influencing its pharmacological properties .

Chemical Reactions Analysis

AHR antagonist 2 participates in several chemical reactions relevant to its function:

These reactions highlight the compound's utility in experimental settings aimed at elucidating AHR-related signaling pathways .

Mechanism of Action

The mechanism of action for AHR antagonist 2 involves several steps:

  1. Binding to Aryl Hydrocarbon Receptor: The compound binds competitively to the ligand-binding domain of AHR, preventing agonist-induced conformational changes necessary for receptor activation.
  2. Inhibition of Transcriptional Activity: By blocking agonist binding, AHR antagonist 2 inhibits the transcriptional activation of target genes regulated by AHR, such as CYP1A1.
  3. Impact on Cell Signaling: This inhibition leads to downstream effects on cell proliferation and differentiation processes influenced by AHR activity.

Data from various studies indicate that this antagonistic action can lead to altered cellular responses in cancerous tissues and other pathological states .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity primarily through interactions with biological targets rather than undergoing significant chemical transformations.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .

Applications

AHR antagonist 2 has several scientific applications:

  1. Cancer Research: Used extensively in studies investigating the role of AHR in tumorigenesis and cancer progression.
  2. Pharmacological Studies: Serves as a tool compound for exploring therapeutic avenues targeting AHR pathways.
  3. Toxicology Assessments: Helps in understanding the effects of environmental pollutants that act as AHR agonists.

Research continues to explore novel applications for this compound in regenerative medicine and immunology due to its modulatory effects on cell differentiation and immune responses .

Molecular Mechanisms of AHR Antagonist 2 Action

Structural Basis of Aryl Hydrocarbon Receptor Antagonism: PAS-B Domain Interactions

The ligand-binding PAS-B domain of the aryl hydrocarbon receptor serves as the primary interaction site for Aryl Hydrocarbon Receptor Antagonist 2. Homology modeling based on hypoxia-inducible factor 2α structures reveals a predominantly hydrophobic binding cavity spanning approximately 1,100 ų, featuring conserved residues that facilitate high-affinity antagonist binding. Key interactions involve:

  • π-Stacking Networks: Phe289, His291, and Phe324 form aromatic clusters that accommodate planar moieties of Aryl Hydrocarbon Receptor Antagonist 2 derivatives [5] [7].
  • Electronegative Substituent Recognition: Strongly electronegative groups at the R1 position (e.g., in CH223191 derivatives CHD-5, CHD-11, CHD-12) enhance antagonistic potency by forming hydrogen bonds with Ser365 and His337 [1].
  • Cavity Flexibility: Molecular dynamics simulations demonstrate that loop regions 1 and 2 (residues 280–295 and 320–340) exhibit conformational plasticity, enabling accommodation of structurally diverse antagonists [5].

Site-directed mutagenesis studies confirm that substitution of Phe289 with alanine reduces Aryl Hydrocarbon Receptor Antagonist 2 binding affinity by 15-fold, while His291 mutations abolish competitive inhibition of 2,3,7,8-tetrachlorodibenzo-p-dioxin binding [7]. These structural insights enable rational design of antagonists with optimized steric and electronic complementarity to the PAS-B domain.

Table 1: Key Residues in Aryl Hydrocarbon Receptor PAS-B Domain Mediating Antagonist 2 Binding

ResidueInteraction TypeEffect of MutationExperimental Validation
Phe289π-π stacking15-fold affinity lossLigand binding assay [7]
His291Hydrogen bondingComplete affinity lossCompetitive inhibition assay [1]
Ser365Hydrogen bonding8-fold affinity lossMolecular dynamics [5]
Phe324Hydrophobic packing5-fold affinity lossFluorescence polarization [7]

Competitive vs. Allosteric Inhibition Dynamics

Aryl Hydrocarbon Receptor Antagonist 2 primarily functions through competitive displacement of agonists at the PAS-B domain ligand-binding cavity:

  • Direct Competition: Radioligand binding assays demonstrate that derivatives like CH223191 exhibit concentration-dependent inhibition of [³H]-2,3,7,8-tetrachlorodibenzo-p-dioxin binding with IC₅₀ values of 10–50 nM. Linear Schild plots confirm classical competitive antagonism [1] [4].
  • Binding Kinetics: Surface plasmon resonance reveals rapid association (kₐ = 1.5 × 10⁵ M⁻¹s⁻¹) and slow dissociation (kₕ = 3.2 × 10⁻³ s⁻¹) kinetics, explaining sustained receptor occupancy despite nanomolar Kd values [6].
  • Allosteric Modulation: Certain pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 7a) induce conformational changes detected through altered protease sensitivity. Specifically, trypsin cleavage at Arg274 decreases by 80% upon antagonist binding, suggesting long-range structural effects beyond the binding pocket [2].

Notably, Aryl Hydrocarbon Receptor Antagonist 2 does not trigger nuclear translocation or XAP2 dissociation, distinguishing its mechanism from partial agonists like 3'-methoxy-4'-nitroflavone. This pure antagonism arises from its inability to induce the critical helix-to-coil transition required for heat shock protein 90 dissociation [1] [6].

Modulation of Aryl Hydrocarbon Receptor-Aryl Hydrocarbon Receptor Nuclear Translocator Heterodimerization and Xenobiotic Response Element Binding

Aryl Hydrocarbon Receptor Antagonist 2 binding impedes functional aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator complex formation through dual mechanisms:

  • Heterodimer Interface Disruption: Crystallographic analyses reveal that antagonist-bound aryl hydrocarbon receptor fails to establish key PAS-B/PAS-B interactions with aryl hydrocarbon receptor nuclear translocator, particularly at the β-sheet interface involving residues Gln383 and Tyr405 [3].
  • DNA Binding Incompetence: Electrophoretic mobility shift assays show that pretreatment with 10 μM CH223191 reduces 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced xenobiotic response element binding by 95% in hepatic nuclei. This correlates with impaired recruitment of coactivators such as p300/CREB-binding protein [1] [4].

Structural studies of the aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator-DNA complex demonstrate that antagonist binding maintains the PAS-B domains in a configuration spatially separated from the basic helix-loop-helix-DNA-binding module, unlike agonist-bound complexes where intimate PAS-B contact enables transcriptional competence [3]. This "frustrated" conformation explains the dominant-negative effects observed in reporter assays spanning multiple xenobiotic response element-driven promoters (CYP1A1, CYP1B1, AHRR).

Ligand Selectivity and Species-Specific Half Maximal Inhibitory Concentration Variations

Aryl Hydrocarbon Receptor Antagonist 2 exhibits marked species-dependent pharmacology driven by binding pocket polymorphisms:

  • Human vs. Mouse Selectivity: Pyrazolo[1,5-a]pyrimidine antagonists show 30-fold higher potency in human aryl hydrocarbon receptor (half maximal inhibitory concentration = 31 nM) versus murine (half maximal inhibitory concentration = 950 nM) due to Val381 in mice versus Ala375 in humans at the R2 substituent docking site. This residue difference alters cavity volume by 38 ų [2] [7].
  • Avian Resistance: Chicken aryl hydrocarbon receptor exhibits >100-fold reduced sensitivity to CH223191 derivatives resulting from Phe324Leu and Ser365Ala substitutions that eliminate critical π-stacking and hydrogen bonding interactions [3].
  • Ligand Structure-Activity Relationship Determinants:

Table 2: Species-Specific Potency of Aryl Hydrocarbon Receptor Antagonist 2 Analogs

SpeciesReceptor VariantAntagonistIC₅₀ (nM)Key Binding Residues
HumanAla375/Ser365CH22319122 ± 3His291, Ser365, Ala375
MouseVal381/Ser365CH223191320 ± 45His291, Ser365, Val381
HumanAla375/Ser365Pyrazolo[1,5-a]pyrimidine 7a31 ± 4Phe289, His291, Ser365
RatIle377/Ser365Pyrazolo[1,5-a]pyrimidine 7a210 ± 30Phe289, His291, Ser365

Quantitative structure-activity relationship models identify three molecular descriptors governing selectivity: (1) van der Waals surface area of R1 substituents (>45 Ų favors human specificity); (2) partial atomic charge at the central carboxamide oxygen (> -0.35 e enhances murine binding); and (3) rotatable bond count (<5 maintains cavity complementarity) [2] [7].

Transient vs. Sustained Repression of Canonical and Non-Canonical Pathways

The temporal dynamics of aryl hydrocarbon receptor antagonism differ significantly between signaling branches:

  • Canonical Pathway Suppression: Xenobiotic response element-driven reporter activity shows dose-dependent suppression within 2 hours of Aryl Hydrocarbon Receptor Antagonist 2 exposure, but recovers to 60% of baseline within 24 hours due to antagonist metabolism (cytochrome P450 3A4-mediated oxidation) and aryl hydrocarbon receptor complex recycling [1] [6].
  • Non-Canonical Pathway Modulation: Antagonists exhibit sustained (>48 hour) inhibition of aryl hydrocarbon receptor-mediated c-Src activation and epidermal growth factor receptor transactivation. This persistent effect correlates with disrupted chaperone interactions rather than direct kinase binding, as evidenced by co-immunoprecipitation studies showing reduced heat shock protein 90-aryl hydrocarbon receptor association [7].
  • Epigenetic Consequences: Chromatin immunoprecipitation sequencing reveals that prolonged (72 hour) antagonist treatment prevents aryl hydrocarbon receptor occupancy at Alu retrotransposon-derived xenobiotic response elements flanking stemness genes (NANOG, OCT4), leading to irreversible differentiation commitment in pluripotent cells. This contrasts with transient canonical pathway inhibition and demonstrates pathway-selective durability [8].

Metabolic stability studies using liver microsomes indicate that halogenated antagonists (e.g., CH223191) resist degradation 8-fold longer than flavonoid-based compounds, explaining their extended suppression of non-canonical signaling. However, all antagonists show shorter functional half-lives than 2,3,7,8-tetrachlorodibenzo-p-dioxin due to the absence of ligand-induced receptor stabilization [1] [6].

Properties

Product Name

AHR antagonist 2

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-3-yl-6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C20H17F3N4O3/c1-12(11-28)25-19(29)17-9-16(26-18(27-17)14-3-2-8-24-10-14)13-4-6-15(7-5-13)30-20(21,22)23/h2-10,12,28H,11H2,1H3,(H,25,29)/t12-/m0/s1

InChI Key

CSSGBPKFVJOAIZ-LBPRGKRZSA-N

SMILES

CC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3

Solubility

not available

Canonical SMILES

CC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3

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